molecular formula C15H10N4O3S B5838627 N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide

N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide

Cat. No.: B5838627
M. Wt: 326.3 g/mol
InChI Key: BPXZMXHSSSODBE-UHFFFAOYSA-N
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Description

N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenyl group, a carbamothioyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 2-cyanophenyl isothiocyanate with 4-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c16-9-11-3-1-2-4-13(11)17-15(23)18-14(20)10-5-7-12(8-6-10)19(21)22/h1-8H,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXZMXHSSSODBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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